4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-1-oxa-4,9-diazaspiro[55]undecan-3-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one with propyl halides in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control over reaction parameters can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by altering their conformation. The pathways involved can vary depending on the specific application, but often include key signaling cascades in cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Uniqueness
4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C11H20N2O2/c1-2-7-13-9-11(15-8-10(13)14)3-5-12-6-4-11/h12H,2-9H2,1H3 |
InChI Key |
KMFPAUQBIKEQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2(CCNCC2)OCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.